![molecular formula C29H34FN3O4S B609726 Olacaftor CAS No. 1897384-89-2](/img/structure/B609726.png)
Olacaftor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olacaftor, also known as VX-440, is a cystic fibrosis transmembrane regulator (CFTR) protein modulator.
Scientific Research Applications
Ivacaftor in Cystic Fibrosis Therapy
Ivacaftor is primarily used in the treatment of cystic fibrosis (CF). It functions as a CFTR potentiator, enhancing the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This is particularly effective in patients with specific CFTR mutations, like G551D, leading to improvements in lung function and quality of life. However, it has been noted that ivacaftor is not as effective in treating severe forms of CF, especially those caused by the ΔF508 mutation, the most common CFTR mutation. In cases of the ΔF508 mutation, a combination of CFTR correctors and potentiators is required for clinical benefits, but this combination has been found to have complex interactions and effects that might not be predicted from short-term studies (Cholon et al., 2014).
Ivacaftor's Impact on Pulmonary Health
Studies have shown that ivacaftor treatment results in significant improvements in lung function in CF patients with specific CFTR mutations. This improvement is evident through increased forced expiratory volume (FEV1) and reduced pulmonary exacerbation rates. Additionally, ivacaftor-treated patients have shown lower risks of death, transplantation, and hospitalization (Bessonova et al., 2018).
Other Clinical Implications
Ivacaftor has also been investigated for its effects on other aspects of CF, such as olfactory dysfunction, sweat chloride concentration, and gastrointestinal physiology. The drug has been found to induce rapid decreases in sputum Pseudomonas aeruginosa density, a common pathogen in CF patients. This suggests a potential role in reducing airway infection rates, although it does not eliminate the infection (Hisert et al., 2017).
Genetic Variability and Response to Treatment
Interestingly, the response to ivacaftor treatment in CF patients varies depending on genetic factors. For example, the SLC26A9 gene has been associated with the variability in lung response to ivacaftor in CF patients. This highlights the importance of considering genetic profiles in predicting and optimizing treatment responses (Corvol et al., 2018).
properties
CAS RN |
1897384-89-2 |
---|---|
Product Name |
Olacaftor |
Molecular Formula |
C29H34FN3O4S |
Molecular Weight |
539.6664 |
IUPAC Name |
N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m0/s1 |
InChI Key |
NHOUNZMCSIHKHJ-FQEVSTJZSA-N |
SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Olacaftor; VX-440; VX 440; VX440; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.